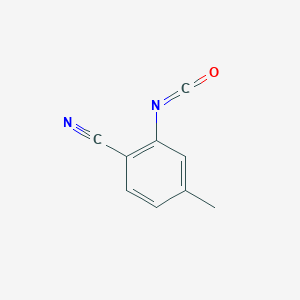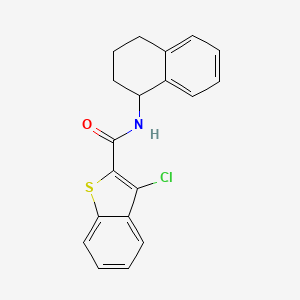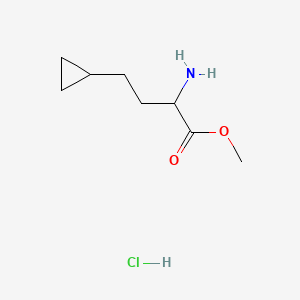
Methyl2-amino-4-cyclopropylbutanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-amino-4-cyclopropylbutanoatehydrochloride is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a cyclopropyl group, an amino group, and a butanoate ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-amino-4-cyclopropylbutanoatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Esterification: The butanoate ester can be formed through an esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-amino-4-cyclopropylbutanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl2-amino-4-cyclopropylbutanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl2-amino-4-cyclopropylbutanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl2-amino-4-cyclopropylbutanoatehydrochloride can be compared with other similar compounds to highlight its uniqueness:
Methyl 2-(methylamino)butanoate hydrochloride: Similar structure but lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: Different core structure but shares the presence of an amino group and ester functionality.
2-Amino-4H-chromene derivatives: Contains a heterocyclic core, offering different chemical and biological properties.
The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C8H16ClNO2 |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
methyl 2-amino-4-cyclopropylbutanoate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)5-4-6-2-3-6;/h6-7H,2-5,9H2,1H3;1H |
Clave InChI |
SIBZTYSYEQZGOH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CCC1CC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


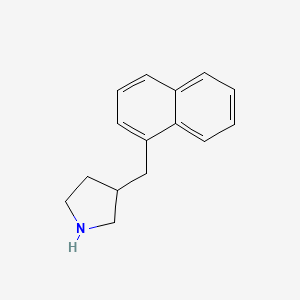
![7-Chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13585526.png)
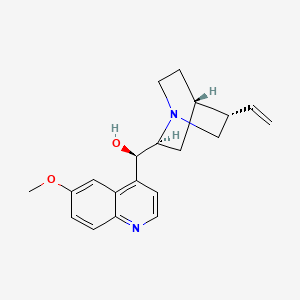

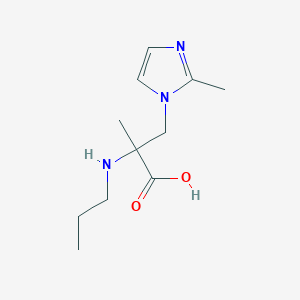
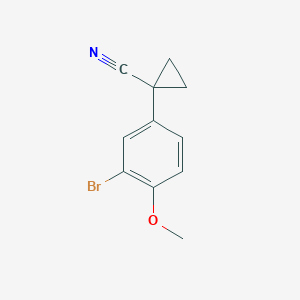

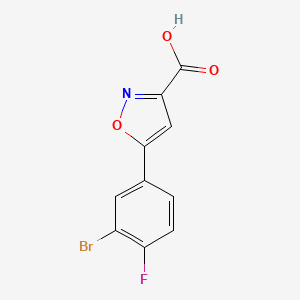
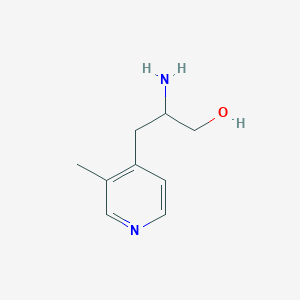
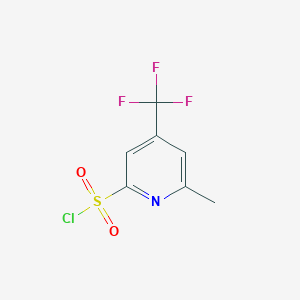
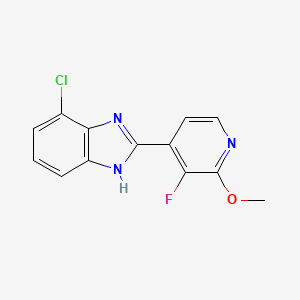
![Spiro[2.6]nonan-6-one](/img/structure/B13585581.png)
